5-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]-2,1,3-BENZOTHIADIAZOLE
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Overview
Description
5-[3-(BENZENESULFONYL)-8-AZABICYCLO[321]OCTANE-8-CARBONYL]-2,1,3-BENZOTHIADIAZOLE is a complex organic compound that features a unique combination of bicyclic and heterocyclic structures
Mechanism of Action
Target of action
The compound contains an 8-azabicyclo[3.2.1]octane scaffold , which is a central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Tropane alkaloids, which share a similar structure, are known to affect various neurotransmitter systems .
Result of action
Similar compounds, such as tropane alkaloids, have diverse effects ranging from analgesic to psychotropic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]-2,1,3-BENZOTHIADIAZOLE typically involves multiple steps. One common approach starts with the preparation of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure. This scaffold can be synthesized through enantioselective construction methods that ensure the correct stereochemistry .
This can be achieved through sulfonylation reactions, where a sulfonyl chloride reacts with the bicyclic amine under basic conditions . The final step is the coupling of the benzothiadiazole moiety, which can be done using standard coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to ensure high yield and purity. Continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]-2,1,3-BENZOTHIADIAZOLE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Sulfonamide or sulfonothioester derivatives.
Scientific Research Applications
5-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]-2,1,3-BENZOTHIADIAZOLE has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders due to its bicyclic amine structure.
Materials Science: The benzothiadiazole moiety is known for its electron-accepting properties, making this compound useful in the development of organic semiconductors and photovoltaic materials.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic amine structure and are known for their biological activity.
Benzothiadiazole derivatives: These compounds are widely used in materials science for their electron-accepting properties.
Uniqueness
5-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]-2,1,3-BENZOTHIADIAZOLE is unique due to the combination of the bicyclic amine and benzothiadiazole moieties, which confer both biological activity and electronic properties. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(2,1,3-benzothiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c24-20(13-6-9-18-19(10-13)22-27-21-18)23-14-7-8-15(23)12-17(11-14)28(25,26)16-4-2-1-3-5-16/h1-6,9-10,14-15,17H,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTMVKRBNOOQDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC4=NSN=C4C=C3)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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